

Spectroscopic Profile of 1,3-Divinyltetramethylidisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Divinyltetramethylidisiloxane

Cat. No.: B1580860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1,3-Divinyltetramethylidisiloxane**, a key monomer in the synthesis of silicon-based polymers and materials. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopic characteristics, offering valuable data for quality control, reaction monitoring, and structural elucidation.

Molecular Structure

1,3-Divinyltetramethylidisiloxane, with the chemical formula $C_8H_{18}OSi_2$, consists of two dimethylvinylsilyl groups linked by an oxygen atom. This structure gives rise to a unique spectroscopic fingerprint, which is detailed below.

Caption: Molecular Structure of **1,3-Divinyltetramethylidisiloxane**.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and FTIR spectroscopy of **1,3-Divinyltetramethylidisiloxane**.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Si-CH ₃	0.144	s	-
=CH ₂	5.726	d	J(cis) = 14.9
=CH ₂	5.930	d	J(trans) = 20.3
=CH-	6.116	dd	J(gem) = 4.0

Data sourced from CDCl₃ solvent.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (δ , ppm)
Si-CH ₃	-1.5
=CH ₂	132.3
=CH-	139.5

Note: Specific peak assignments for the vinyl carbons can vary slightly between sources.

²⁹Si NMR Data

Table 3: ²⁹Si NMR Chemical Shift

Silicon	Chemical Shift (δ , ppm)
O-Si(CH ₃) ₂ (CH=CH ₂)	-19 to -22

Note: The chemical shift for the silicon atoms in **1,3-Divinyltetramethylidisiloxane** is expected to be in the range typical for D-units (O-SiR₂-O) with vinyl substituents. The provided range is based on typical values for vinyl-terminated polysiloxanes.

FTIR Data

Table 4: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3055	C-H stretch	=C-H
2962	C-H stretch	-CH ₃
1595	C=C stretch	C=C
1408	C-H bend	=CH ₂
1260	CH ₃ bend	Si-CH ₃
1058	Si-O-Si stretch	Si-O-Si
958	=CH ₂ out-of-plane bend	Vinyl
800	Si-C stretch	Si-C

Data obtained from a neat sample using a capillary cell.[\[2\]](#)

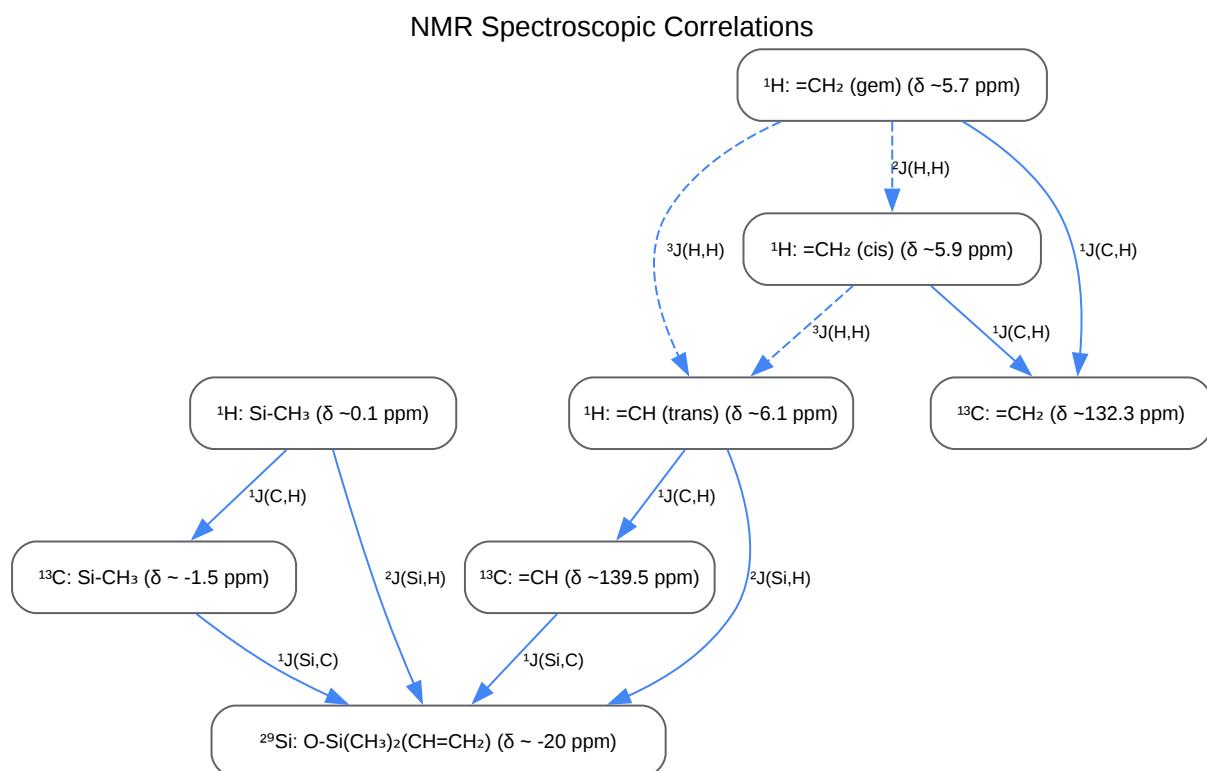
Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A 5% (w/v) solution of **1,3-Divinyltetramethyldisiloxane** was prepared in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H, ¹³C, and ²⁹Si NMR spectra were acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse sequence: zg30

- Number of scans: 16
- Relaxation delay: 1.0 s
- Acquisition time: 4.09 s
- ^{13}C NMR Parameters:
 - Pulse sequence: zgpg30 (proton decoupled)
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Acquisition time: 1.36 s
- ^{29}Si NMR Parameters:
 - Pulse sequence: zgig (inverse-gated decoupling)
 - Number of scans: 128
 - Relaxation delay: 30 s
 - Acquisition time: 1.8 s
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.


FTIR Spectroscopy

- Sample Preparation: A thin film of neat **1,3-Divinyltetramethyldisiloxane** was prepared between two potassium bromide (KBr) plates (capillary cell method).[2]
- Instrumentation: The FTIR spectrum was recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Parameters:

- Resolution: 4 cm^{-1}
- Number of scans: 32
- Spectral range: 4000-400 cm^{-1}
- Data Processing: The spectrum was baseline-corrected and the peak positions were identified.

Spectroscopic Correlations and Signaling Pathways

The following diagram illustrates the correlations between the different nuclei in **1,3-Divinyltetramethyldisiloxane** as determined by NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Key NMR correlations in **1,3-Divinyltetramethylidisiloxane**.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of **1,3-Divinyltetramethylidisiloxane**. These data are essential for researchers and professionals working with silicon-based materials, enabling precise structural verification and quality assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. process-nmr.com [process-nmr.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Divinyltetramethylidisiloxane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580860#spectroscopic-data-nmr-ftir-of-1-3-divinyltetramethylidisiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com